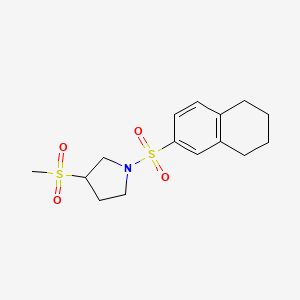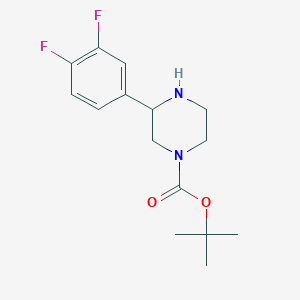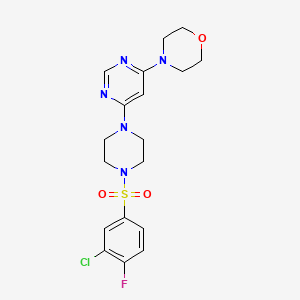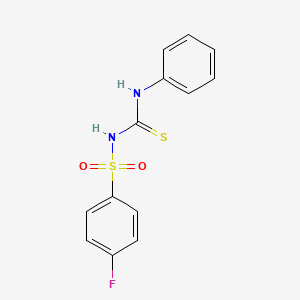
3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of organoboron reagents like “this compound” often involves borylation approaches . The Suzuki–Miyaura coupling reaction, which uses these organoboron reagents, involves two key steps: oxidative addition and transmetalation .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C14H20BFO4 .Chemical Reactions Analysis
Organoboron compounds like “this compound” can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and various types of C–C bond formations .Wissenschaftliche Forschungsanwendungen
Applications in Sensing Technologies
3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester and similar organoboron compounds have been employed as Lewis acid receptors in fluoride ion sensing. Specifically, derivatives of phenylboronic acid pinacol esters have shown potential in developing polymer membrane electrodes for fluoride ion detection. While certain derivatives demonstrated non-Nernstian slopes due to the lability of the B-O bond and OH(-)/F(-) exchange in higher fluoride content, membranes based on more stable B-O bonds of pinacol esters indicated Nernstian fluoride responses with improved fluoride selectivity. This implies their potential role in developing more accurate and selective fluoride ion sensors (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012) (Jańczyk, Wróblewski, Adamczyk-Woźniak, & Sporzyński, 2012).
Utility in Synthesis and Functionalization of Aromatics
Phenylboronic acid pinacol esters are pivotal in the synthesis and functionalization of various aromatic compounds. The catalytic transformation of fluoroarenes into arylboronic acid pinacol esters has been achieved through C-F bond activation, indicating the versatility of these esters in synthesizing polyfluoroarenes and their derivatives. This process facilitates the creation of diverse functionalized arenes, highlighting the synthetic utility of phenylboronic acid pinacol esters in organometallic chemistry and material science (Zhou et al., 2016) (Niwa, Ochiai, Watanabe, & Hosoya, 2015).
Contribution to Advanced Material Development
These compounds are integral in the development of advanced materials. For instance, their role in synthesizing poly(ester-amide)s via Passerini multicomponent polymerization demonstrates their utility in creating H2O2-responsive materials. These materials are envisioned as potential delivery vehicles owing to their controlled degradation in response to H2O2, making them suitable for applications in drug delivery and materials science (Cui, Zhang, Du, & Li, 2017).
Wirkmechanismus
In the Suzuki–Miyaura coupling reaction, the mechanism of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Zukünftige Richtungen
The future directions in the research and application of organoboron compounds like “3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester” could involve the development of new synthesis methods and applications in various types of chemical reactions . The Suzuki–Miyaura coupling reaction, in particular, continues to be a significant area of study due to its wide applicability in forming carbon–carbon bonds .
Eigenschaften
IUPAC Name |
2-(3-fluoro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(17-5)11(16)12(9)18-6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDMYCFUGCCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2597007.png)
![5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)


![3,3,3-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2597016.png)
![2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2597017.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)
![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)


